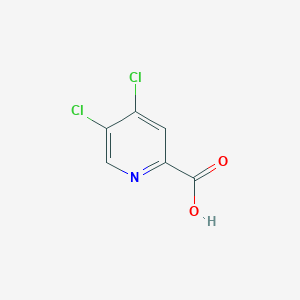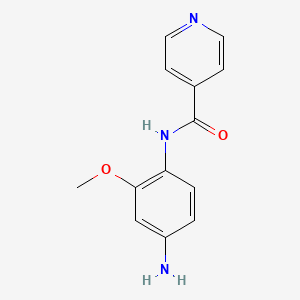
4,5-Dichlorpicolinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.
Molecular Structure Analysis
The molecular structure of 4,5-Dichloropicolinic acid is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .
Wissenschaftliche Forschungsanwendungen
Herbizide Wirkung
4,5-Dichlorpicolinsäure und ihre Derivate wurden umfassend auf ihre herbiziden Eigenschaften untersucht . Sie wurden in verschiedenen Konzentrationen auf das Laub von jungen Nutzpflanzen aufgetragen und zeigten ihre Wirksamkeit bei der Kontrolle des Unkrautwachstums .
Synthetische Auxin-Herbizide
Picolinsäure- und Picolinat-Verbindungen, einschließlich this compound, sind eine bemerkenswerte Klasse synthetischer Auxin-Herbizide . Sie wurden als strukturelle Skelette für die Gestaltung und Synthese neuer Herbizide verwendet . So wurden beispielsweise 33 4-Amino-3,5-dichlor-6-pyrazolyl-2-picolinsäure-Verbindungen entworfen und synthetisiert, von denen einige eine bessere herbizide Wirkung nach dem Auflaufen zeigten als Picloram .
Pflanzenwachstumsregulation
This compound wurde in Studien verwendet, die ihre Auswirkungen auf das Wachstum verschiedener Pflanzenarten untersuchten . Es wurde festgestellt, dass es bei subletalen Dosen bei bestimmten Pflanzenarten morphologische Anomalien und Wachstumshemmung verursacht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .
Biochemical Pathways
Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that 4,5-Dichloropicolinic acid might also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that 4,5-Dichloropicolinic acid might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 4,5-Dichloropicolinic acid is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.
Action Environment
It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions
Eigenschaften
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 |
Source


|
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-13-7 |
Source


|
| Record name | 73455-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)



![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)




![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)

